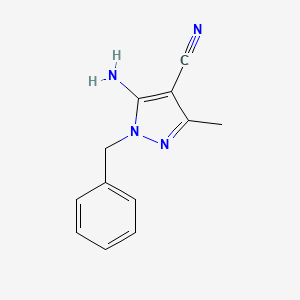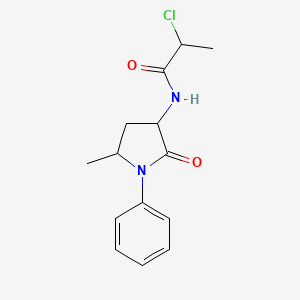
3-(2-Aminoethyl)-7-chloro-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of tryptamine, which is a biogenic amine formed from the decarboxylation of tryptophan by L-aromatic amino acid decarboxylase .
Synthesis Analysis
Tryptamine derivatives can be synthesized as inhibitors against hepatitis B virus, potential antitumor agents, CCK receptor antagonists, indoleamine 2,3-dioxygenase inhibitors, antispasmodic agents, and new antimalarial agents .Chemical Reactions Analysis
Tryptamine, a related compound, is used in multi-layered analysis to differentiate and identify biogenic amines. It’s also used in the synthesis of indole ring-terminated thiol, ω-mercaptooctyltryptamide, and in surface-enhanced Raman spectroscopic investigation of indole ring-terminated self-assembled monolayer on gold electrode .Aplicaciones Científicas De Investigación
Cytotoxic Activity and Fluorescence Properties
- 3-Hydroxyquinolin-4(1H)-one derivatives, which are structurally similar to 3-(2-Aminoethyl)-7-chloro-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride, have been studied for their cytotoxic activity against various cancer cell lines and fluorescence properties. These compounds, synthesized through targeted solid-phase synthesis, have shown potential in cancer research due to their structure-activity relationship studies (Kadrić et al., 2014).
Electrochemical and Spectrophotometric Analysis
- Hydroxychloroquine, a compound related to the chemical class of aminoquinolines, has been analyzed using electrochemical methods like cyclic voltammetry and chronoamperometry. This research provides insights into the electrochemical properties of such compounds, which can be applied to other similar chemicals (Arguelho et al., 2003).
Synthesis of Novel Derivatives
- Research on the synthesis of derivatives of 3-hydroxyquinolin-4(1H)-one and related compounds has been conducted. These studies explore the chemical transformations and the potential applications of these derivatives in various fields, including pharmacology (Ukrainets et al., 2014).
Antimicrobial Screening
- Derivatives of 2-[(2'-chloro-7'-methoxyquinoline-3'-yl)], a compound related to this compound, have been synthesized and screened for antibacterial and antifungal activities. This research contributes to the understanding of the antimicrobial properties of such compounds (Rana et al., 2008).
Synthesis for Pharmacological Applications
- Research on synthesizing analogues of reverse transcriptase inhibitors from compounds like 3-amino-2-chloropyridines, which are chemically related to the quinolinone class, highlights the potential for developing novel pharmaceutical agents (Bakke & Říha, 2001).
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-aminoethyl)-7-chloro-6-methoxy-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2.ClH/c1-17-11-5-8-4-7(2-3-14)12(16)15-10(8)6-9(11)13;/h4-6H,2-3,14H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXBFXRDQAPIKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)N2)CCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Tert-Butyl3-Ethyl2,8-Diazaspiro[4.5]Decane-3,8-Dicarboxylate Mesylate](/img/structure/B2924203.png)

![2-[2-(4-acetylphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetic Acid](/img/structure/B2924205.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methoxyphenyl)-5-(piperidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2924207.png)
![N-(3-[2,20]bithiophenyl-5-yl-6,7-dichloroquinoxalin-2-yl)-N,N-diethyl-butane-1,4-diamine.dihydrochloride](/img/structure/B2924208.png)



![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B2924215.png)
![2-[Bromo(phenyl)methyl]pyridine](/img/structure/B2924217.png)
![4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2924222.png)
